Cas no 390381-02-9 (4,4,5,5-tetramethyl-2-(o-tolylmethyl)-1,3,2-dioxaborolane)
4,4,5,5-tetramethyl-2-(o-tolylmethyl)-1,3,2-dioxaborolane Chemical and Physical Properties
Names and Identifiers
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- 4,4,5,5-Tetramethyl-2-(2-methylbenzyl)-1,3,2-dioxaborolane
- CH3C6H4CH2Bpin
- 4,4,5,5-tetramethyl-2-(o-tolylmethyl)-1,3,2-dioxaborolane
- MFCD22493391
- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(2-methylphenyl)methyl]-
- 390381-02-9
- FXACVPIKPLPIBV-UHFFFAOYSA-N
- CS-0035594
- 2-Methylbenzylboronic acid pinacol ester
- AS-39800
- DB-194779
- A856027
- AM805741
- (2-Methylbenzyl)boronic acid pinacol ester
- 4,4,5,5-TETRAMETHYL-2-[(2-METHYLPHENYL)METHYL]-1,3,2-DIOXABOROLANE
- AKOS022183397
-
- MDL: MFCD22493391
- Inchi: 1S/C14H21BO2/c1-11-8-6-7-9-12(11)10-15-16-13(2,3)14(4,5)17-15/h6-9H,10H2,1-5H3
- InChI Key: FXACVPIKPLPIBV-UHFFFAOYSA-N
- SMILES: O1B(CC2C=CC=CC=2C)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 232.16300
- Monoisotopic Mass: 232.1634601g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- PSA: 18.46000
- LogP: 3.43530
4,4,5,5-tetramethyl-2-(o-tolylmethyl)-1,3,2-dioxaborolane Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,4,5,5-tetramethyl-2-(o-tolylmethyl)-1,3,2-dioxaborolane Pricemore >>
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4,4,5,5-tetramethyl-2-(o-tolylmethyl)-1,3,2-dioxaborolane Suppliers
4,4,5,5-tetramethyl-2-(o-tolylmethyl)-1,3,2-dioxaborolane Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Additional information on 4,4,5,5-tetramethyl-2-(o-tolylmethyl)-1,3,2-dioxaborolane
Introduction to 4,4,5,5-tetramethyl-2-(o-tolylmethyl)-1,3,2-dioxaborolane (CAS No. 390381-02-9)
4,4,5,5-tetramethyl-2-(o-tolylmethyl)-1,3,2-dioxaborolane, identified by the CAS number 390381-02-9, is a specialized organoboron compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This boryl ether derivative is characterized by its unique structural features, which include a tetramethyl-substituted dioxaborolane core and an ortho-tolylmethyl group at the 2-position. These structural attributes make it a valuable intermediate in cross-coupling reactions, particularly in the synthesis of complex organic molecules.
The compound's utility stems from its ability to participate in palladium-catalyzed borylation and Suzuki-Miyaura coupling reactions, which are fundamental transformations in modern organic synthesis. The presence of the tetramethyl group enhances steric stability, while the o-tolylmethyl moiety provides electronic tunability, making this compound an ideal candidate for constructing biaryl frameworks prevalent in many pharmacologically active agents.
In recent years, the demand for efficient and scalable synthetic methodologies has driven innovation in boron chemistry. 4,4,5,5-tetramethyl-2-(o-tolylmethyl)-1,3,2-dioxaborolane has been employed in the development of novel drug candidates targeting various therapeutic areas. For instance, its application in the synthesis of kinase inhibitors has been explored due to the prevalence of biaryl structures in these molecules. The compound's compatibility with transition-metal catalysis allows for modular construction of pharmacophores with high precision.
Advances in computational chemistry have further highlighted the potential of this compound. Molecular modeling studies indicate that it exhibits favorable interactions with biological targets, suggesting its role in designing next-generation therapeutics. The stability of its boryl ether linkage under ambient conditions also makes it a practical choice for laboratory-scale applications.
One notable application of 4,4,5,5-tetramethyl-2-(o-tolylmethyl)-1,3,2-dioxaborolane is in the preparation of complex heterocyclic compounds. Researchers have leveraged its reactivity to introduce borylated groups into nitrogen-containing scaffolds, which are common motifs in medicinal chemistry. This approach has enabled the rapid assembly of libraries of potential drug candidates for screening.
The compound's synthesis involves multi-step organic transformations that highlight its synthetic versatility. The introduction of the tetramethyl group at the dioxaborolane core not only imparts rigidity but also enhances solubility and handling convenience. Additionally, the o-tolylmethyl substituent can be further functionalized through subsequent chemical modifications, providing a versatile platform for drug discovery efforts.
In industrial settings, 4,4,5,5-tetramethyl-2-(o-tolylmethyl)-1,3,2-dioxaborolane has been integrated into continuous flow processes to improve efficiency and yield. These innovations align with broader trends in green chemistry aimed at reducing waste and energy consumption while maintaining high reaction fidelity.
Future research directions may explore its role in photoredox catalysis and other emerging synthetic strategies. The compound's compatibility with multiple reaction conditions suggests broad applicability beyond traditional cross-coupling applications. As methodologies evolve to incorporate photoredox and electrochemical techniques, derivatives of this boryl ether could play a pivotal role in constructing complex molecular architectures.
The growing interest in boron-containing pharmaceuticals underscores the importance of compounds like 4,4,5,5-tetramethyl-2-(o-tolylmethyl)-1,3,2-dioxaborolane. Its ability to serve as a versatile building block for drug discovery reflects its significance in modern synthetic organic chemistry and medicinal chemistry.
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